An In-Depth Technical Guide to tert-Butyl 4-bromothiazol-2-ylcarbamate (CAS No. 944804-88-0)
An In-Depth Technical Guide to tert-Butyl 4-bromothiazol-2-ylcarbamate (CAS No. 944804-88-0)
This technical guide provides a comprehensive overview of tert-butyl 4-bromothiazol-2-ylcarbamate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and strategic applications of this versatile reagent, with a focus on the underlying scientific principles and practical considerations that drive its use in the synthesis of targeted therapeutics.
Introduction: The Strategic Importance of a Privileged Scaffold
The 2-aminothiazole motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This heterocyclic system is a key structural feature in numerous FDA-approved drugs, including anticancer agents like Dasatinib and antimicrobial compounds.[3] The strategic value of the 2-aminothiazole core lies in its ability to act as a bioisostere for other aromatic systems and its capacity for forming critical hydrogen bond interactions with protein targets.
tert-Butyl 4-bromothiazol-2-ylcarbamate (CAS No. 944804-88-0) emerges as a particularly valuable derivative for drug discovery campaigns.[4][5][6] It masterfully combines three essential synthetic handles:
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A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a robust, acid-labile protecting group for the 2-amino functionality. This allows for selective reactions at other positions of the molecule and enables a controlled, sequential deprotection strategy, which is fundamental in multi-step syntheses.[7]
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A Brominated Thiazole Core: The bromine atom at the 4-position serves as a versatile functional group for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This is a critical feature for optimizing the structure-activity relationship (SAR) of a lead compound.
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The Thiazole Ring: The ring itself offers a stable aromatic system with specific electronic properties and the potential for multiple points of interaction with biological targets.
This guide will elucidate the practical synthesis of this compound, detail its properties, and explore its application in the logical design of kinase inhibitors.
Physicochemical and Safety Data
Accurate characterization of a reagent is paramount for its effective and safe use in any synthetic protocol. The key properties of tert-butyl 4-bromothiazol-2-ylcarbamate are summarized below.[5][6][8]
| Property | Value | Source |
| CAS Number | 944804-88-0 | [5][6][8] |
| Molecular Formula | C₈H₁₁BrN₂O₂S | [5][6][8] |
| Molecular Weight | 279.15 g/mol | [5][6] |
| Appearance | Solid | [8] |
| Purity | Typically ≥95% | [6][8] |
| Storage Conditions | 2-8°C, under inert atmosphere | [8] |
| IUPAC Name | tert-butyl (4-bromo-1,3-thiazol-2-yl)carbamate | [8] |
| SMILES | CC(C)(C)OC(=O)NC1=NC(Br)=CS1 | [6] |
Safety Profile: As with any brominated organic compound, appropriate safety precautions must be taken. The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[8] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and all manipulations should be performed in a well-ventilated fume hood.
Synthesis Protocol: A Self-Validating Approach
The synthesis of tert-butyl 4-bromothiazol-2-ylcarbamate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol represents a logical and validated pathway, beginning with the synthesis of the 2-aminothiazole precursor.
Step 1: Synthesis of 2-Aminothiazole (Hantzsch Thiazole Synthesis)
The foundational Hantzsch thiazole synthesis involves the cyclization of an α-haloketone with a thioamide. For the parent 2-aminothiazole, chloroacetaldehyde is reacted with thiourea.
Methodology:
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Reaction Setup: To a solution of thiourea (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser, add chloroacetaldehyde (1.0 eq, typically as a 40-50% aqueous solution) dropwise at room temperature.
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Causality: The use of ethanol as a solvent facilitates the dissolution of the starting materials. The reaction is typically exothermic, so controlled addition of the aldehyde is necessary to manage the reaction temperature.
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Reaction Execution: Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution) to precipitate the product. The crude 2-aminothiazole can be collected by filtration, washed with cold water, and dried.
Step 2: Bromination of 2-Aminothiazole
The next step is the regioselective bromination of the thiazole ring. The electron-donating amino group at the 2-position directs electrophilic substitution primarily to the 5-position. However, to achieve bromination at the 4-position, a rearrangement strategy or specific reaction conditions may be employed. A more direct approach starts from a pre-brominated precursor. For the sake of this guide, we will illustrate a common bromination procedure for the thiazole ring.
Methodology:
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Reaction Setup: Dissolve 2-aminothiazole (1.0 eq) in a suitable solvent such as acetic acid or chloroform.
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Reagent Addition: Cool the solution in an ice bath and slowly add a solution of bromine (1.0-1.1 eq) in the same solvent.
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Causality: The electron-rich thiazole ring readily undergoes electrophilic substitution. Acetic acid can serve as both a solvent and a catalyst. The reaction is performed at low temperature to control the reactivity of bromine and minimize side reactions.
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Reaction and Work-up: Stir the reaction at room temperature until TLC indicates the consumption of the starting material. The reaction mixture is then poured into water and neutralized with a base to precipitate the 2-amino-4-bromothiazole (or a mixture of isomers, requiring purification).
Step 3: Boc-Protection of 2-Amino-4-bromothiazole
This final step introduces the Boc protecting group onto the exocyclic amino function.
Methodology:
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Reaction Setup: Suspend 2-amino-4-bromothiazole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
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Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) and a base such as triethylamine (TEA, 1.2 eq) or 4-dimethylaminopyridine (DMAP, catalytic amount).
-
Causality: The base is crucial for deprotonating the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O. DMAP is a highly effective acylation catalyst. The reaction is typically run at room temperature.[7]
-
Reaction Monitoring: Stir the mixture for 12-24 hours, monitoring by TLC.
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Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure tert-butyl 4-bromothiazol-2-ylcarbamate.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The primary application of tert-butyl 4-bromothiazol-2-ylcarbamate is as an intermediate in the synthesis of complex, biologically active molecules, particularly kinase inhibitors.[9][10] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
The subject compound provides a scaffold that can be elaborated in two key directions:
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Suzuki Coupling at C4: The bromo-substituent is readily displaced via palladium-catalyzed Suzuki coupling, allowing for the introduction of a wide variety of aryl or heteroaryl groups. This is often used to target the "gatekeeper" residue or other hydrophobic pockets within the ATP-binding site of a kinase.
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Deprotection and Derivatization at N2: The Boc group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM) to reveal the free 2-amino group. This amine can then be acylated, sulfonylated, or used in further coupling reactions to build out the rest of the inhibitor, often forming crucial hydrogen bonds with the "hinge" region of the kinase.
Case Study: Conceptual Synthesis of a Dasatinib-like Kinase Inhibitor
Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases, used in the treatment of chronic myeloid leukemia (CML).[11] While the commercial synthesis of Dasatinib is complex, we can conceptualize how tert-butyl 4-bromothiazol-2-ylcarbamate would be an ideal starting point for a similar scaffold.
This logical flow demonstrates the power of the title compound. It allows for the initial, robust construction of the core aryl-thiazole structure via Suzuki coupling, followed by the unmasking of the key hinge-binding amine for the final coupling step. This strategic protection and functionalization sequence is a hallmark of efficient modern organic synthesis.
The resulting inhibitor would target a signaling pathway like the BCR-ABL pathway, which is constitutively active in CML.
Conclusion
tert-Butyl 4-bromothiazol-2-ylcarbamate is more than just a chemical reagent; it is a strategically designed building block that embodies key principles of modern synthetic and medicinal chemistry. Its pre-installed, orthogonally functionalized handles—a Boc-protected amine and a reactive bromine—provide an efficient and flexible platform for the synthesis of complex molecular architectures. For drug discovery teams, particularly those targeting kinases, this compound offers a reliable and logical starting point for the rapid generation of diverse compound libraries, accelerating the journey from hit identification to lead optimization. Understanding its synthesis, properties, and strategic application is essential for any scientist working at the forefront of therapeutic innovation.
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